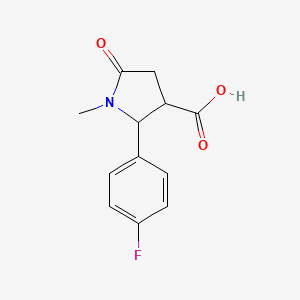

2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFCYESBJWJEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170175 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-fluorophenyl)-1-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75810-53-6 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-fluorophenyl)-1-methyl-5-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75810-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-(4-fluorophenyl)-1-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines, depending on the specific reaction conditions.

Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exhibit potential anticancer properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, highlighting their efficacy against various cancer cell lines. The presence of the fluorophenyl group enhances the compound's lipophilicity, which is crucial for cellular uptake and biological activity .

2. Neurological Studies

This compound has been investigated for its effects on neurological disorders. A study focusing on pyrrolidine derivatives found that they could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety. The 4-fluorophenyl moiety may contribute to selective serotonin reuptake inhibition, a mechanism relevant to antidepressant activity .

Synthetic Applications

1. Building Block in Organic Synthesis

2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid serves as a versatile scaffold in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ability to modify the pyrrolidine ring opens pathways for creating new derivatives with enhanced biological activities .

2. Pharmaceutical Formulations

The compound is also being explored for its role in pharmaceutical formulations due to its stability and solubility characteristics. It can be incorporated into drug delivery systems, enhancing the bioavailability of active pharmaceutical ingredients (APIs) through improved solubility profiles .

Case Studies

Case Study 1: Anticancer Research

In a recent study, researchers synthesized a series of pyrrolidine derivatives, including 2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that this compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Neuropharmacology

Another investigation assessed the neuropharmacological effects of this compound in animal models of anxiety and depression. The study revealed that administration of the compound resulted in a marked reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.

Comparison with Similar Compounds

Structural and Functional Insights

- The 4-chloro-3-fluorophenyl analog introduces both electron-withdrawing groups (Cl and F), which may stabilize negative charges in the carboxylic acid group, affecting binding to cationic targets like metal-dependent enzymes .

Heterocyclic Additions :

- Alkyl Chain Variations: The ethyl-linked compound (C₁₃H₁₄FNO₃) exhibits a longer chain, increasing conformational flexibility. However, its discontinued status suggests challenges in synthesis or stability .

Discontinued Compounds

Biological Activity

2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (commonly referred to as the compound) is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C₁₂H₁₂FNO₃

- Molecular Weight : 237.23 g/mol

- IUPAC Name : 2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

- PubChem CID : 23345243

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂FNO₃ |

| Molecular Weight | 237.23 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |

| PubChem CID | 23345243 |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may interact with bacterial cell membranes or inhibit key enzymatic processes, making it a candidate for treating infections caused by resistant strains.

- Mechanism of Action : The compound exhibits antimicrobial activity against various Gram-positive bacteria and fungi. The activity appears to be structure-dependent, with modifications in the phenyl ring influencing efficacy against specific pathogens .

- Case Study : In a comparative study, derivatives of similar pyrrolidine compounds were tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications led to enhanced activity, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly in lung cancer models.

- In Vitro Studies : In cell culture assays using A549 human lung cancer cells, the compound demonstrated significant cytotoxic effects. The presence of the fluorophenyl group was found to enhance its anticancer activity compared to other derivatives without this substituent .

- Research Findings : A study reported that derivatives bearing specific substitutions showed varying degrees of antiproliferative effects, indicating that further structural optimization could yield more potent anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

- Fluorine Substitution : The presence of fluorine in the para position enhances lipophilicity and may improve cellular uptake.

- Carboxylic Acid Functionality : This moiety is essential for maintaining biological activity, as it can participate in hydrogen bonding and ionic interactions with biological targets.

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between fluorinated aromatic amines (e.g., 4-fluoroaniline derivatives) and dicarbonyl precursors like itaconic acid or pyrrolidine-2,5-dione. For example:

- Route A : Reaction of 4-fluoroaniline with itaconic acid under reflux in water, followed by acid-catalyzed cyclization to form the pyrrolidine ring .

- Route B : Use of substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) with pyrrolidine-2,5-dione under acidic conditions (HCl catalyst) at elevated temperatures (~100°C) to improve conversion rates . Purification often involves recrystallization from ethanol or column chromatography. Yield optimization requires careful control of solvent polarity and reaction time.

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., fluorophenyl group at C2, methyl at N1) and lactam formation. Aromatic proton signals typically appear at δ 7.2–7.6 ppm, while the lactam carbonyl resonates near δ 170 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for : 261.08 g/mol) and fragmentation patterns .

- X-ray Crystallography : To resolve stereochemistry and confirm the planarity of the pyrrolidone ring (if crystalline derivatives are available) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of fluorinated pyrrolidine derivatives?

Systematic studies suggest:

- Catalyst screening : Substituting HCl with Lewis acids (e.g., ZnCl) may enhance cyclization efficiency for electron-deficient aryl groups .

- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates in multi-step reactions, but aqueous conditions are preferred for greener synthesis .

- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to <2 hours) while maintaining yields >75% in pilot studies . Comparative yield data for substituent variations (e.g., 4-F vs. 4-Cl phenyl) show fluorine’s electron-withdrawing effect reduces steric hindrance, favoring higher yields (~15% increase) .

Q. What mechanistic insights explain the anticancer activity of fluorinated pyrrolidine derivatives?

In vitro studies on analogous compounds (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives) reveal:

- Apoptosis induction : Caspase-3/7 activation and mitochondrial membrane depolarization in cancer cell lines (IC values: 5–20 µM) .

- Structure-activity relationships (SAR) : Fluorine at the para position enhances cellular uptake and target binding (e.g., kinase inhibition) compared to methyl or chloro analogs .

- Metabolic stability : Fluorination reduces hepatic CYP450-mediated degradation, improving pharmacokinetic profiles in murine models .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

- Purity issues : HPLC purity checks (>98%) and quantification of residual solvents (e.g., DMSO) are critical to avoid false positives .

- Assay variability : Standardized protocols (e.g., MTT assay incubation time, cell density) must align across studies. Cross-validation with alternative methods (e.g., flow cytometry) is recommended .

- Computational modeling : Molecular docking studies can reconcile conflicting data by identifying off-target interactions (e.g., COX-2 vs. EGFR inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.